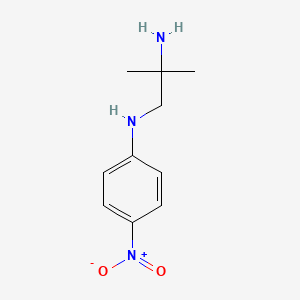
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione is a chemical compound known for its unique structure and reactivity It is characterized by the presence of three bromine atoms attached to the first carbon of a propane chain, which is further connected to a cyclohexyl group and a dione moiety
准备方法
The synthesis of 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione typically involves the bromination of 1-cyclohexylpropane-1,2-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis process .
化学反应分析
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
3,3,3-Tribromo-1-cyclohexylpropane-1,2-dione can be compared with other similar compounds such as:
3,3,3-Tribromo-1-nitropropene: Known for its reactivity with aliphatic dienes.
1,3,3,3-Tetrabromo-1-nitroprop-1-ene: Exhibits similar reactivity but with an additional bromine atom.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications.
属性
CAS 编号 |
353498-46-1 |
|---|---|
分子式 |
C9H11Br3O2 |
分子量 |
390.89 g/mol |
IUPAC 名称 |
3,3,3-tribromo-1-cyclohexylpropane-1,2-dione |
InChI |
InChI=1S/C9H11Br3O2/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI 键 |
NENBYCNPQGAEJC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


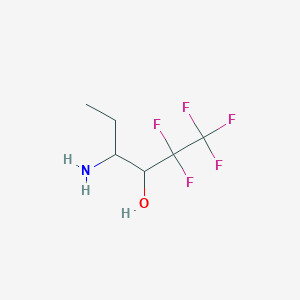

![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)
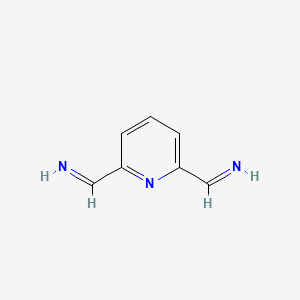
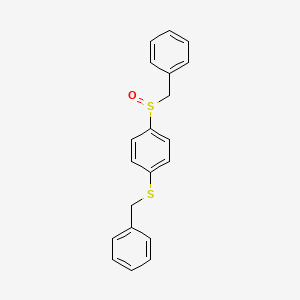
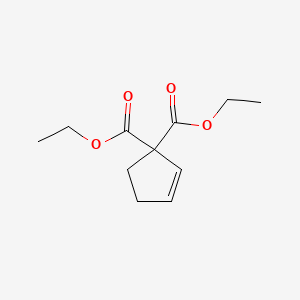
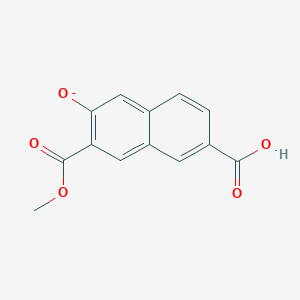
silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
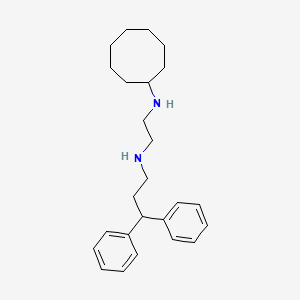
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
